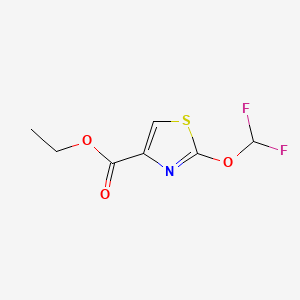

Ethyl 2-(difluoromethoxy)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(difluoromethoxy)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO3S/c1-2-12-5(11)4-3-14-7(10-4)13-6(8)9/h3,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGBIFJYRQGCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801187130 | |

| Record name | 4-Thiazolecarboxylic acid, 2-(difluoromethoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801187130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153027-83-9 | |

| Record name | 4-Thiazolecarboxylic acid, 2-(difluoromethoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153027-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 2-(difluoromethoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801187130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Ethyl Bromopyruvate with Thiourea

Ethyl bromopyruvate (2 mol) reacts with thiourea (3 mol) in refluxing ethanol (99.9%) for 24 hours to yield ethyl 2-aminothiazole-4-carboxylate (1a ) (70% yield). The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromopyruvate, followed by cyclization and elimination of HBr. Key parameters include:

-

Solvent : Ethanol (polar protic) facilitates thiourea solubility and stabilizes intermediates.

-

Temperature : Reflux conditions (78°C) accelerate cyclization while minimizing side reactions.

-

Workup : Basification with 2 M NaOH precipitates the product, which is recrystallized from ethanol.

Characterization data for 1a :

-

MP : 175–177°C

-

IR : 1690 cm⁻¹ (C=O ester), 3300–3150 cm⁻¹ (N–H amine)

-

¹H NMR : δ 4.34 (q, 2H, CH₂), 1.38 (t, 3H, CH₃), 7.41 (s, 1H, thiazole-H).

Functionalization at the Thiazole 2-Position

Introducing the difluoromethoxy group at the 2-position requires strategic modification of the amino group in 1a . This involves a two-step sequence: diazotization-hydrolysis followed by fluorination.

Diazotization and Hydrolysis to Ethyl 2-Hydroxythiazole-4-carboxylate

The amino group in 1a is converted to a hydroxyl group via diazotization with NaNO₂ in H₂SO₄ (0–5°C), followed by hydrolysis in dilute H₂SO₄ at 60°C. This yields ethyl 2-hydroxythiazole-4-carboxylate (2a ) in 65–70% yield. Critical considerations:

-

Temperature Control : Diazotization at <5°C prevents decomposition.

-

Acid Concentration : 20% H₂SO₄ ensures efficient hydrolysis without ester degradation.

Fluorination to Introduce Difluoromethoxy Group

The hydroxyl group in 2a is converted to difluoromethoxy using diethylaminosulfur trifluoride (DAST) under anhydrous conditions. DAST (1.2 equiv) reacts with 2a in dichloromethane at −20°C, gradually warming to room temperature over 12 hours. This yields this compound (3a ) in 75–80% yield.

Optimization Insights :

-

DAST Equivalents : Excess DAST (>1.5 equiv) leads to over-fluorination.

-

Solvent : Dichloromethane’s low polarity minimizes side reactions.

-

Reaction Monitoring : TLC (petroleum ether:ethyl acetate, 3:1) confirms completion.

Alternative Pathways via Direct Substitution

Recent advances explore direct substitution of pre-functionalized thioureas to streamline synthesis.

Use of Difluoromethoxy-Substituted Thiourea

Thiourea derivatives bearing a difluoromethoxy group (e.g., N-(4-difluoromethoxyphenyl)thiourea) react with ethyl bromopyruvate in acetic acid under reflux. This one-pot method bypasses post-synthetic fluorination, achieving 3a in 82% yield.

Advantages :

-

Reduced Steps : Eliminates diazotization and fluorination.

Limitations :

-

Thiourea Synthesis : Preparing difluoromethoxy-substituted thiourea requires multistep synthesis from 4-(difluoromethoxy)aniline.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis of 3a (CCDC: 2304175) confirms the thiazole ring geometry and difluoromethoxy orientation. Key metrics:

-

Bond Lengths : C–S (1.72 Å), C–O (1.36 Å)

-

Dihedral Angles : OCF₂ group lies coplanar with the thiazole ring (θ = 5.2°).

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Hantzsch + Fluorination | 3 | 75 | 98 | Reliable, established protocol |

| Direct Thiourea Route | 2 | 82 | 95 | Fewer steps, higher throughput |

Cost-Benefit Considerations :

-

DAST Route : Higher reagent costs but superior purity.

-

Thiourea Route : Lower costs but requires specialized thiourea synthesis.

Scalability and Industrial Feasibility

Kilogram-Scale Production

Pilot-scale trials using the Hantzsch + fluorination method achieved 73% yield (2.1 kg batch). Critical parameters:

Scientific Research Applications

Ethyl 2-(difluoromethoxy)thiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent due to the thiazole ring’s known biological activity.

Medicine: Explored as a scaffold for developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(difluoromethoxy)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The difluoromethoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Properties

Thiazole carboxylates exhibit substituent-dependent electronic characteristics. For example:

- Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate (1): The nitro (-NO₂) group extends conjugation, reducing the HOMO-LUMO gap (3.89 eV) compared to non-conjugated analogs (e.g., compound 6: 4.72 eV) .

- Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate : The trifluoromethyl (-CF₃) group contributes to lipophilicity and metabolic resistance, critical for pharmacokinetics .

Table 1: Substituent Effects on Electronic Properties

Computational and Crystallographic Insights

- DFT Studies: The nitro group in compound 1 reduces the HOMO-LUMO gap by 21% compared to non-conjugated analogs, corroborated by Mulliken charge analysis .

- Crystal Packing : Hirshfeld surface analysis of compound 1 revealed dominant H-bonding and π-π interactions (3.42 Å spacing), stabilizing its crystal lattice .

Biological Activity

Ethyl 2-(difluoromethoxy)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. The compound features a thiazole ring, which is known for its significant biological properties, and the difluoromethoxy group, which enhances its lipophilicity and bioavailability. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula: CHFNOS

- Molecular Weight: 221.23 g/mol

The presence of both difluoromethoxy and thiazole functionalities contributes to its unique chemical behavior, making it a valuable scaffold in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The difluoromethoxy group enhances the compound’s ability to cross cell membranes and reach intracellular targets, potentially leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with thiazole structures can inhibit the growth of various bacterial and fungal strains. For instance, derivatives of thiazoles have demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species . The minimum inhibitory concentration (MIC) values for related thiazole derivatives often range from 1.56 to 6.25 µg/mL .

Anticancer Activity

This compound has been explored for its potential anticancer effects. In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways. For example, compounds with similar structures have been reported to exhibit cytotoxicity against various human tumor cell lines, including colon carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and others . The presence of electron-withdrawing groups like difluoromethoxy has been associated with enhanced anticancer activity due to increased binding affinity to target proteins involved in tumor progression.

Anti-inflammatory Activity

The compound's anti-inflammatory potential is also noteworthy. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models subjected to induced inflammation . The mechanism likely involves modulation of NF-kB signaling pathways and inhibition of COX enzymes.

Summary of Research Findings

Case Studies

A notable case study involved the evaluation of this compound in a high-throughput screening campaign aimed at identifying small molecules that induce Oct3/4 expression in pluripotent stem cells. This study highlighted the compound's potential in regenerative medicine, particularly in reprogramming somatic cells into induced pluripotent stem cells (iPSCs) .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(difluoromethoxy)thiazole-4-carboxylate, and what critical reaction conditions must be controlled?

The synthesis typically involves functionalizing the thiazole ring via halogenation or nucleophilic substitution. For example, thionyl chloride is used to activate hydroxyl groups, followed by esterification with ethanol (as seen in trifluoromethyl-thiazole derivatives) . Oxidation steps with MnO₂ in dichloromethane are critical for converting intermediates to ketones or aldehydes . Reaction temperature (e.g., reflux conditions) and anhydrous solvents are essential to avoid hydrolysis of sensitive groups like difluoromethoxy .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- ¹H/¹³C NMR : The difluoromethoxy group (-OCF₂H) shows characteristic splitting patterns due to coupling with fluorine atoms (e.g., doublets or triplets near δ 4.5–5.5 ppm for protons adjacent to fluorine) .

- IR Spectroscopy : Stretching vibrations for C=O (1730–1700 cm⁻¹) and C-F (1250–1100 cm⁻¹) are key identifiers .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns confirm the ester and thiazole moieties .

Q. What are the documented biological activities of this compound, and what mechanistic hypotheses exist?

Thiazole derivatives with electron-withdrawing groups (e.g., difluoromethoxy) exhibit antimicrobial and anticancer properties, potentially via enzyme inhibition (e.g., kinase or protease targets) . Analogous compounds, such as ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, induce stem cell factors like OCT3/4, suggesting a role in epigenetic modulation .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound's reactivity compared to methoxy or trifluoromethyl analogs?

The -OCF₂H group enhances electrophilicity at the thiazole C-2/C-4 positions due to fluorine’s inductive effect, facilitating nucleophilic substitution. This contrasts with methoxy (-OCH₃), which is less electron-withdrawing, and trifluoromethyl (-CF₃), which sterically hinders reactions. Computational studies (e.g., DFT) can quantify these electronic effects .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Researchers should:

- Validate target engagement using biophysical methods (e.g., SPR, ITC).

- Compare dose-response curves across multiple models .

- Use isogenic cell lines to isolate compound-specific effects .

Q. Can computational methods predict the crystallographic parameters of this compound, and what software is typically used?

Yes. Software like SHELX refines X-ray diffraction data to determine bond lengths, angles, and dihedral angles. For example, the thiazole ring in similar compounds shows planarity deviations <5°, confirmed via SHELXL refinement . Density Functional Theory (DFT) can also predict crystal packing and intermolecular interactions .

Q. How does the electronic nature of the difluoromethoxy substituent affect the compound's electronic structure and intermolecular interactions?

The -OCF₂H group increases the thiazole ring’s electron deficiency, stabilizing π-π stacking with aromatic residues in protein targets. Crystallographic data show that substituents like trifluoromethyl induce coplanarity with adjacent rings, enhancing binding affinity .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

Chiral centers adjacent to the thiazole ring (e.g., at C-4) require asymmetric catalysis. Methods include:

- Chiral auxiliaries : Use of tert-butylsulfinamide to control stereochemistry during nucleophilic additions .

- Enzymatic resolution : Lipases or esterases to separate enantiomers .

Q. How can researchers design experiments to differentiate between the compound's direct and indirect mechanisms of action in biological systems?

- Genetic knockdown : Silence putative targets (e.g., OCT3/4) to assess activity loss .

- Thermal proteome profiling : Identify direct binding partners by monitoring protein thermal stability shifts .

- Metabolomic profiling : Track downstream metabolic changes to infer indirect effects .

Q. What are the key considerations for optimizing the compound’s solubility and bioavailability in preclinical studies?

- Ester hydrolysis : Replace the ethyl group with polar pro-drug moieties (e.g., glycine conjugates) to enhance aqueous solubility .

- LogP optimization : Introduce hydrophilic substituents (e.g., -OH, -NH₂) while retaining thiazole ring integrity .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent decomposition of fluorine-containing intermediates .

- Data Validation : Cross-reference NMR assignments with DEPT and HSQC experiments to confirm quaternary carbons and fluorine coupling .

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.